molecular formula C16H15FN2O3S B5719954 N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B5719954
M. Wt: 334.4 g/mol
InChI Key: OLPRWMVGAILTPA-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents like dichloromethane or ethanol, and the process may require refluxing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The presence of the fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy. Additionally, the methoxy groups may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide can be compared with other benzamide derivatives, such as:

These comparisons highlight the unique aspects of this compound, particularly its enhanced reactivity and potential biological activities due to the presence of the fluorine atom.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-21-10-7-8-13(14(9-10)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPRWMVGAILTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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